molecular formula C18H23N7O B2645035 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine CAS No. 2201779-59-9

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine

Cat. No. B2645035
CAS RN: 2201779-59-9
M. Wt: 353.43
InChI Key: OXPRPYAIDMFWME-UHFFFAOYSA-N
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Description

This compound is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine scaffold . It has a complex structure with multiple rings, including a cyclobutyl ring, a triazolo[4,3-b]pyridazine ring, and an azetidine ring . The compound also contains a methyl group and a 3-methyl-1,2-oxazol-5-yl)methyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . Its molecular formula is C17H19FN8 and it has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .

Scientific Research Applications

properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-12-8-15(26-22-12)11-23(2)14-9-24(10-14)17-7-6-16-19-20-18(25(16)21-17)13-4-3-5-13/h6-8,13-14H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPRPYAIDMFWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-3-amine

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